(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the diazepine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazepine ring.
Substitution: Substitution reactions can introduce different functional groups to the benzyl or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Known for its unique chemical properties and applications.
Uniqueness
(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one stands out due to its specific structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3S)-3-benzyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-15(10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18-16/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
AHNJSMZSFVDCJF-HNNXBMFYSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2NC(=O)[C@@H](N1)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C(N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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